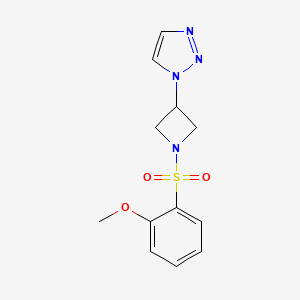![molecular formula C15H16N2O3S2 B2794702 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 899976-07-9](/img/structure/B2794702.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are then characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : The synthesis of thiophene-2-carboxamide derivatives, including pyrimidinone, involves reactions with various reagents like benzaldehyde, formic acid, and phenylisothiocyanate. These compounds exhibit potential as antibiotics and antibacterials against both Gram-positive and Gram-negative bacteria, showcasing their significance in developing new antimicrobial agents (Ahmed, 2007).
Diuretic Activity : Benzothiazole-2-carboxamide derivatives have been studied for their diuretic effects, highlighting the potential medical applications of thiophene-2-carboxamide analogs in treating conditions requiring diuresis (Yar & Ansari, 2009).
Antimicrobial and Antibacterial Agents : Synthesis of various thiophene-2-carboxamide derivatives demonstrates significant antimicrobial and antibacterial activity, with some showing potent effects against specific bacteria strains and fungi. These findings suggest the utility of thiophene-2-carboxamide derivatives in developing new antimicrobial drugs for diverse applications (Sowmya et al., 2018).
Docking Studies and Antimicrobial Evaluation : Research includes synthesizing and characterizing thiophene-2-carboxamide derivatives, followed by docking studies and antimicrobial evaluation. These compounds have shown promise in antimicrobial activities, indicating their potential in drug discovery and development (Talupur et al., 2021).
Chemical Properties and Reactions
Chemical Transformations : Studies have shown the thiophene nucleus's role as a diene or dienophile in intramolecular Diels–Alder reactions, offering insights into the versatile chemical behavior of thiophene-2-carboxamide derivatives and their potential in synthetic organic chemistry (Himbert et al., 1990).
Labeling and Synthesis for Research : The synthesis and labeling of thiophene-2-carboxamide derivatives for specific applications, such as CCK-A antagonists, illustrate the compound's utility in biological and pharmaceutical research (Saemian et al., 2012).
Safety and Hazards
The safety and hazards associated with “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Orientations Futures
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could potentially lead to the discovery of new structural prototypes with more effective pharmacological activity.
Propriétés
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSFEAKGOKPOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)
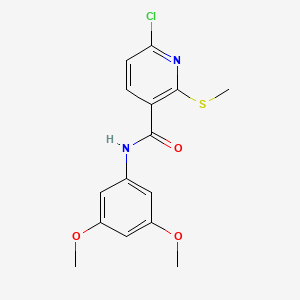

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)
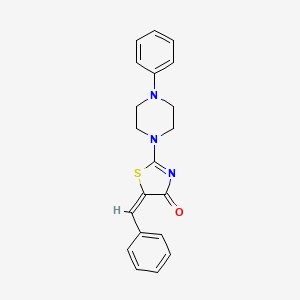

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)

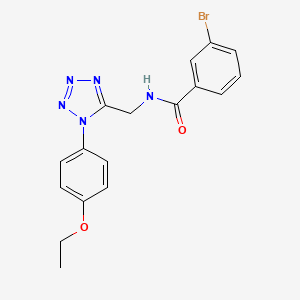
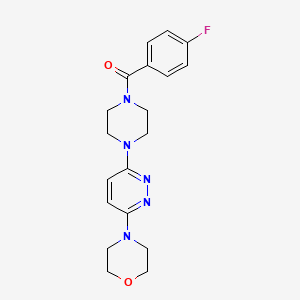
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)

